Ramucirumab is classified as an anti-angiogenic agent. Its mechanism of action involves binding to the extracellular domain of VEGFR-2, which is crucial for angiogenesis. This binding prevents the activation of the receptor by its ligands, thus inhibiting the formation of new blood vessels that tumors require for growth and metastasis .
The synthesis of Ramucirumab involves recombinant DNA technology, where the gene encoding the antibody is inserted into host cells (typically Chinese hamster ovary cells) that express the necessary machinery for protein production. The production process includes several stages:
Ramucirumab is a human immunoglobulin G1 (IgG1) type antibody. Its molecular structure consists of two heavy chains and two light chains, forming a Y-shaped molecule. The specific binding site for VEGFR-2 is located at the variable regions of the antibody, allowing for high specificity and affinity towards its target.
Ramucirumab does not participate in traditional chemical reactions as small molecules do; instead, it functions through biochemical interactions. Its primary reaction involves binding to VEGFR-2 on endothelial cells, which inhibits downstream signaling pathways associated with cell proliferation and survival, such as the MAPK and PI3K/Akt pathways .
The binding process can be described as follows:
The mechanism by which Ramucirumab exerts its therapeutic effects involves several steps:
Clinical studies have demonstrated that Ramucirumab can enhance the efficacy of other chemotherapeutic agents like paclitaxel when used in combination therapies .
These properties are crucial for ensuring the efficacy and safety of Ramucirumab during storage and administration .
Ramucirumab has been primarily used in oncology settings for treating various cancers due to its anti-angiogenic properties. Specific applications include:
Ongoing clinical trials are investigating additional indications for Ramucirumab, including its potential use in other solid tumors where angiogenesis plays a critical role .
Ramucirumab (IMC-1121B) is a fully humanized immunoglobulin G1 (IgG1) monoclonal antibody designed to selectively target the extracellular ligand-binding domain of vascular endothelial growth factor receptor 2 (VEGFR2/KDR). Its binding affinity to VEGFR2 (ED50 ≈ 0.1–0.15 nM) significantly exceeds that of native VEGF-A ligands (affinity ≈ 0.77–0.88 nM), enabling potent steric hindrance of VEGF ligand-receptor interactions [2] [8]. Structural analyses reveal that the Fab 1121B fragment of ramucirumab binds to domain 3 of VEGFR2, directly overlapping with the VEGF-A binding site. Specifically, the complementarity-determining region H2 (CDR H2) of ramucirumab induces steric clashes with loop structures in VEGF-C and VEGF-A, physically preventing their docking [8]. This contrasts with other anti-VEGFR2 antibodies like 6.64, which inhibit receptor dimerization by disrupting the domain 3-domain 4 interface without blocking the ligand-binding site itself [8].
The high specificity of ramucirumab stems from phage display optimization techniques that yielded a consensus variable heavy chain (VH)/variable light chain (VL) combination (designated 1121) with >30-fold higher affinity than earlier antibody candidates [2] [10]. Preclinical studies confirmed that ramucirumab inhibits VEGF-stimulated VEGFR2 phosphorylation (IC50 = 1 nM) and human umbilical vein endothelial cell (HUVEC) mitogenesis [2]. In gastric cancer (GC) models, this binding translates to reduced VEGFR2 expression in tumor cells after treatment, as observed in AGS, KATO III, NCI-N87, and HGC-27 cell lines [4].
Table 1: Structural and Functional Properties of Ramucirumab
Property | Detail |
---|---|
Antibody Type | Fully humanized IgG1 monoclonal antibody |
Target | Extracellular domain of VEGFR2 (Domain 3) |
Binding Affinity (ED50) | 0.1–0.15 nM |
Key Binding Region | CDR H2 of Fab 1121B fragment |
Mechanism of Blockade | Steric hindrance of VEGF-A, VEGF-C, VEGF-E binding |
Effect on VEGFR2 Expression | Downregulation in tumor cells post-treatment |
Beyond blocking ligand-receptor interactions, ramucirumab disrupts downstream pro-angiogenic and pro-survival signaling cascades. VEGF-A/VEGFR2 activation triggers phosphorylation of tyrosine residues (Y951, Y1175, Y1214) in VEGFR2’s intracellular domain, initiating:
In gastric cancer cell lines (AGS, KATO III), ramucirumab monotherapy suppresses phosphorylated Akt (Ser473) and ERK1/2 levels. However, its combination with paclitaxel induces synergistic inhibition (Combination Index ≤1) of both pathways:
Table 2: Ramucirumab-Mediated Modulation of Key Signaling Proteins in GC Cells
Pathway | Affected Proteins | Biological Consequence |
---|---|---|
PI3K/AKT/mTOR | ↓ p-Akt (Ser473), ↓ mTOR | Reduced cell survival and metabolism |
MAPK/ERK | ↓ p-ERK1/2, ↓ c-Myc, ↓ STAT3 | Impaired proliferation and differentiation |
Cell Cycle | ↓ Cyclin B1, ↓ P-cdc2, ↓ cdc25A | G2/M phase arrest |
EMT/Motility | ↓ N-cadherin, ↑ E-cadherin, ↓ β-tubulin III | Suppressed metastasis and cytoskeletal function |
This dual-pathway inhibition compromises tumor angiogenesis at multiple levels—reducing endothelial cell proliferation, survival, and permeability while normalizing aberrant vasculature [6] [7].
Tumor angiogenesis and immune evasion are co-regulated processes within the tumor microenvironment (TME). VEGF-A overexpression recruits immunosuppressive cells (Tregs, MDSCs) and upregulates checkpoint molecules like PD-1/PD-L1. Ramucirumab counteracts this via:
• Vascular Normalization:
By restoring vessel integrity and reducing hypoxia, ramucirumab decreases interstitial fluid pressure and improves T-cell infiltration. In GC patients receiving ramucirumab-containing therapy, post-treatment biopsies show increased CD8+ T-cell density and PD-L1 expression in tumors—indicators of a more immunoresponsive TME [5] [7].
• Direct Immunomodulation:
VEGFR2 is highly expressed on effector regulatory T cells (eTregs; CD45RA−FOXP3highCD4+). VEGF-A promotes eTreg proliferation, which ramucirumab blocks. Clinical data reveal decreased eTreg frequencies in tumor-infiltrating lymphocytes (TILs) after ramucirumab therapy. Notably, patients with high baseline eTreg levels exhibit better clinical responses to ramucirumab, suggesting eTregs may serve as predictive biomarkers [5].
• Synergy with Immune Checkpoint Blockade (ICB):
Preclinically, ramucirumab’s reduction of immunosuppressive cells (eTregs, MDSCs) and increased CD8+ T-cell recruitment enhance PD-1/PD-L1 inhibitor efficacy. In GC models, vessel normalization reverses ICB resistance by alleviating hypoxia-driven PD-L1 upregulation [5] [7]. This provides a rationale for ongoing clinical trials combining ramucirumab with ICB agents like pembrolizumab in advanced gastric cancer.
Fig. 1: Immunomodulatory Effects of Ramucirumab in the Tumor Microenvironment
Hypoxic TME | Normalized TME Post-Ramucirumab • Abnormal, leaky vessels | • Restored vessel perfusion • High VEGF, HIF-1α | • Reduced hypoxia • ↑ Tregs, MDSCs | • ↓ Tregs, MDSCs • ↑ PD-1/PD-L1 | • ↑ CD8+ T-cell infiltration • Immune evasion | • Enhanced ICB susceptibility
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8